Phosphorane, cyclobutylidenetriphenyl-
Description
Phosphorane, cyclobutylidenetriphenyl- is an organophosphorus compound characterized by a pentavalent phosphorus atom bonded to three phenyl groups and a cyclobutylidene moiety. The cyclobutylidene group introduces unique steric and electronic properties, distinguishing it from other phosphoranes. This compound is primarily utilized in organic synthesis, particularly in Wittig and related reactions, where it facilitates the formation of alkenes from aldehydes or ketones. Its cyclic substituent enhances stability and influences regioselectivity compared to linear analogs .
Properties
CAS No. |
53213-06-2 |
|---|---|
Molecular Formula |
C22H21P |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
cyclobutylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C22H21P/c1-4-11-19(12-5-1)23(22-17-10-18-22,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16H,10,17-18H2 |
InChI Key |
ZODDXDYBPAQFMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorane, cyclobutylidenetriphenyl- typically involves the reaction of triphenylphosphine with cyclobutylidene compounds under controlled conditions. One common method is the Wittig reaction, where triphenylphosphine reacts with an aldehyde or ketone to form the desired phosphorane. The reaction conditions often include the use of strong bases such as butyl lithium to facilitate the formation of the ylide intermediate .
Industrial Production Methods
Industrial production of phosphorane, cyclobutylidenetriphenyl- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Phosphorane, cyclobutylidenetriphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorane back to its phosphine precursor.
Substitution: The compound can participate in substitution reactions where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphoranes. These products have distinct chemical properties and can be further utilized in various applications .
Scientific Research Applications
Phosphorane, cyclobutylidenetriphenyl- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Wittig reaction to form alkenes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of polymers and other advanced materials due to its unique chemical properties .
Mechanism of Action
The mechanism of action of phosphorane, cyclobutylidenetriphenyl- involves its ability to form stable ylides, which can then react with various electrophiles. In the Wittig reaction, the ylide formed from the phosphorane reacts with aldehydes or ketones to produce alkenes. This reaction proceeds through the formation of a betaine intermediate and a four-membered oxaphosphetane ring, which then decomposes to yield the final alkene product .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Reactivity Comparisons
The following table summarizes key structural and functional differences between cyclobutylidenetriphenylphosphorane and analogous phosphoranes:
Key Observations :
- Steric Effects : The cyclobutylidene group imposes significant steric hindrance, slowing reaction kinetics but improving selectivity for strained products. This contrasts with methylenetriphenylphosphorane, which reacts rapidly but with less control .
- Electronic Effects : Cyclic substituents (e.g., cyclobutylidene, dioxolane rings in ) enhance intermediate stability through conjugation or strain-driven reactivity. For example, dioxolane-containing phosphoranes exhibit superior stability in polar solvents .
Reaction-Specific Comparisons
Wittig Reaction Performance
- Cyclobutylidenetriphenylphosphorane: Produces strained alkenes (e.g., norbornene derivatives) with high regioselectivity due to cyclic strain release. Yields are moderate (60–75%) in non-polar solvents .
- Methylenetriphenylphosphorane : Achieves >90% yields for simple alkenes but struggles with sterically hindered substrates .
- Chloro-Substituted Analogs : Chloro(3-methylbut-2-en-1-yl)triphenylphosphorane () exhibits dual reactivity, participating in both Wittig and nucleophilic substitution reactions .
Stability and Handling
- Cyclobutylidenetriphenylphosphorane is more air-stable than ylides like carbmethoxy methylene triphenylphosphorane (), which require inert storage .
- Phosphoranes with electron-withdrawing groups (e.g., dioxolane rings in ) show reduced sensitivity to moisture, enhancing their practicality in industrial settings .
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